The molecular structure of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole derivatives has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS). [ [] ] These analyses confirm the presence of the imidazo[2,1-b][1,3]oxazole core structure and the substituents at specific positions.
6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole is a heterocyclic compound classified within the imidazo[2,1-b][1,3]oxazole family. Its molecular formula is , and it has a molecular weight of 232.66 g/mol. The compound features a 4-chlorophenyl group at the 6th position and a methyl group at the 3rd position of the imidazo ring, which contributes to its unique chemical and biological properties. This compound is of interest in various fields, particularly medicinal chemistry and material science due to its potential biological activities and applications in drug development .
The synthesis of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole typically involves cyclization reactions that can be performed using various synthetic routes. A common method includes:
In industrial settings, methods may be optimized for scalability and sustainability, often incorporating continuous flow reactors and green chemistry principles such as solvent recycling to minimize waste and energy consumption.
The chemical reactions involving 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole primarily focus on its potential as a pharmaceutical agent. Key reactions include:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
The precise molecular interactions and binding affinities require further investigation through experimental studies .
The physical and chemical properties of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole include:
These properties are critical for understanding the compound's behavior in biological systems and its suitability for pharmaceutical applications .
6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole has several potential applications:
Research continues into optimizing its synthesis and exploring new derivatives that could lead to compounds with improved efficacy or reduced toxicity profiles in therapeutic contexts .
Bicyclic heteroaromatic systems serve as privileged scaffolds in drug discovery due to their enhanced binding efficiency, structural rigidity, and diverse pharmacological profiles. These frameworks facilitate optimal interactions with biological targets through multiple binding modes, including hydrogen bonding, π-stacking, and van der Waals forces. The imidazo[2,1-b][1,3]oxazole core exemplifies these advantages by combining nitrogen and oxygen heteroatoms within a fused 5-6 bicyclic system. This architecture enhances metabolic stability and bioavailability compared to monocyclic heterocycles, as evidenced by its prevalence in antimicrobial and anticancer agents [1].
Table 1: Key Physicochemical Properties of Bicyclic Heterocycles
Scaffold | LogP Range | Hydrogen Bond Acceptors | Ring Aromaticity | Representative Drug |
---|---|---|---|---|
Imidazo[2,1-b]oxazole | 1.5–3.0 | 3–4 | High | Delamanid (antitubercular) [1] |
Imidazopyridine | 2.0–4.0 | 2–3 | Moderate | Alpidem (anxiolytic) |
Benzo[d]imidazole | 1.8–3.5 | 2–4 | High | Omeprazole (antacid) |
The imidazo[2,1-b][1,3]oxazole scaffold comprises a fused bicyclic system with an imidazole ring condensed at the b-boundary with an oxazole moiety. Key structural derivatives include:
Regiochemical distinctions profoundly influence bioactivity:
The specific compound 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole thus integrates a bioisosteric chlorophenyl moiety at C6 and a metabolically stabilizing methyl group at C3.
Though rare in nature, synthetic imidazo[2,1-b]oxazoles feature prominently in drug development:
Table 2: Bioactive Imidazo[2,1-b]oxazole Derivatives
Compound | C6 Substituent | C3 Substituent | Biological Activity | Potency (IC₅₀/ MIC) |
---|---|---|---|---|
Delamanid | 4-Trifluoromethoxy | Nitro (reduced form) | Antitubercular | 0.06 µg/mL [1] |
6-(4-Chlorophenyl)-3-methyl | 4-Chlorophenyl | Methyl | Kinase inhibition (predicted) | Pending characterization |
IT10 (benzimidazole hybrid) | 4-Nitrophenyl | Carboxamide | Anti-M. tuberculosis | 2.32 µM [9] |
Compound 11r | Aryl | Varied | B-RAF V600E inhibition | 34–93 nM [6] |
Notably, chlorophenyl motifs (as in 6-(4-chlorophenyl) derivatives) enhance target affinity in urease inhibitors, with IC₅₀ values reaching 5.68 ± 1.66 µM against Helicobacter pylori enzymes [2]. This underscores the scaffold’s versatility across therapeutic domains.
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4